molecular formula C19H23FN2OS2 B2446361 2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl diethylcarbamodithioate CAS No. 314244-77-4

2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl diethylcarbamodithioate

Cat. No.: B2446361
CAS No.: 314244-77-4
M. Wt: 378.52
InChI Key: NNBITWGUJFRSJF-UHFFFAOYSA-N
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Description

2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl diethylcarbamodithioate is a useful research compound. Its molecular formula is C19H23FN2OS2 and its molecular weight is 378.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Novel Biphenyl Ester Derivatives as Tyrosinase Inhibitors : A study focused on the synthesis of biphenyl-based compounds, including pyrrole derivatives, revealing their significant anti-tyrosinase activities. These compounds were compared to standard inhibitors, demonstrating potential applications in treating hyperpigmentation disorders (Kwong et al., 2017).

  • Electrochromic Properties via Copolymerization : Research on the copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene showed enhanced electrochromic properties. This study demonstrated the potential use of such compounds in electrochromic devices, indicating a variety of applications in smart windows and displays (Türkarslan et al., 2007).

Molecular Docking and Biological Evaluation

  • Iminopyrrole Derivatives : The crystal structures of certain pyrrole derivatives were analyzed, showing their capability to form dimers and supramolecular arrangements. This structural insight could be crucial for the development of new materials with specific optical or electronic properties (Gomes et al., 2011).

  • Fluorescent Probes for CO2 Detection : A study described the development of fluorescent probes based on the pyrrole core for the detection of low levels of carbon dioxide. This research indicates the potential application of pyrrole derivatives in environmental monitoring and medical diagnostics (Wang et al., 2015).

Conformational and DFT Studies

  • Molecular Structure and DFT Analysis : Research on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds involved in boric acid ester synthesis showcased their crystal structures and DFT studies. Such analyses provide a foundation for understanding the reactivity and stability of these compounds, potentially guiding the development of new materials or catalysts (Huang et al., 2021).

Properties

IUPAC Name

[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2OS2/c1-5-21(6-2)19(24)25-12-18(23)15-11-13(3)22(14(15)4)17-10-8-7-9-16(17)20/h7-11H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBITWGUJFRSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC(=O)C1=C(N(C(=C1)C)C2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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